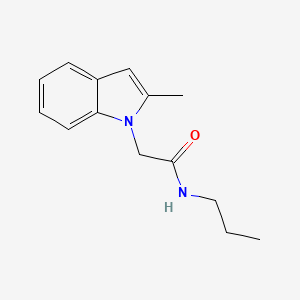
1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium toluenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium toluenesulfonate typically involves multiple steps, starting with the preparation of the quinolinium core. The bis(2-chloroethyl)amino group is then introduced through a series of reactions involving chlorination and amination. The final step involves the addition of the toluenesulfonate group under specific reaction conditions to ensure the stability and purity of the compound .
Analyse Chemischer Reaktionen
1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium toluenesulfonate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium toluenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: This compound is being investigated for its potential use as an antineoplastic agent, which means it could be used in cancer treatment.
Industry: It is used in the production of certain polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium toluenesulfonate involves its interaction with cellular components, leading to the disruption of normal cellular functions. The bis(2-chloroethyl)amino group is known to form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This makes it a potential candidate for use in cancer therapy, as it can induce cell death in rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium toluenesulfonate can be compared with other similar compounds, such as:
1-(p-(Bis(2-chloroethyl)amino)benzyl)pyridinium toluenesulfonate: This compound has a pyridinium core instead of a quinolinium core, which may result in different chemical properties and biological activities.
1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium chloride: This compound has a chloride group instead of a toluenesulfonate group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
5563-10-0 |
|---|---|
Molekularformel |
C27H29Cl2N2O3S+ |
Molekulargewicht |
532.5 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-4-(quinolin-1-ium-1-ylmethyl)aniline;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C20H21Cl2N2.C7H8O3S/c21-11-14-23(15-12-22)19-9-7-17(8-10-19)16-24-13-3-5-18-4-1-2-6-20(18)24;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,13H,11-12,14-16H2;2-5H,1H3,(H,8,9,10)/q+1; |
InChI-Schlüssel |
DQAGEPHQBJVYSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C=CC=[N+]2CC3=CC=C(C=C3)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)




